N-cycloheptyl-3-fluorobenzenesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18FNO2S |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
N-cycloheptyl-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H18FNO2S/c14-11-6-5-9-13(10-11)18(16,17)15-12-7-3-1-2-4-8-12/h5-6,9-10,12,15H,1-4,7-8H2 |
InChI Key |
ALGLBOBVLTWZBT-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)F |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for N Cycloheptyl 3 Fluorobenzenesulfonamide and Analogues
General Strategies for Benzenesulfonamide (B165840) Core Synthesis
The benzenesulfonamide core is a foundational structure in many pharmaceutical compounds. Its synthesis primarily involves creating the C-S bond to the aromatic ring and subsequently forming the S-N sulfonamide linkage.
The introduction of a sulfonyl group onto a benzene (B151609) ring is a classic example of electrophilic aromatic substitution. wikipedia.orgbyjus.com The active electrophile is typically sulfur trioxide (SO₃) or a related protonated species like +SO₃H. chemistrysteps.commasterorganicchemistry.com This reaction can be performed by heating an aromatic compound with concentrated or fuming sulfuric acid (oleum). wikipedia.orgchemistrysteps.comjove.com
Key methods for generating the benzenesulfonyl chloride intermediate, a direct precursor to sulfonamides, include:
Direct Chlorosulfonylation: Aromatic compounds can react directly with chlorosulfonic acid (HSO₃Cl) to yield the corresponding aryl sulfonyl chloride. This method is often efficient for simple arenes.
From Sulfonic Acids: Aryl sulfonic acids, formed via sulfonation, can be converted to sulfonyl chlorides using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.org
Sandmeyer-type Reactions: Aryl diazonium salts, generated from anilines, can react with sulfur dioxide in the presence of a copper catalyst (e.g., CuCl or CuCl₂) to produce aryl sulfonyl chlorides. researchgate.netacs.org This approach is particularly useful for introducing the sulfonyl group onto a wide range of substituted anilines. researchgate.net
Decarboxylative Halosulfonylation: Modern methods have emerged that convert readily available aromatic carboxylic acids into sulfonyl chlorides. princeton.eduacs.org This process often involves a copper-catalyzed reaction that proceeds via an aryl radical intermediate, offering a novel entry to sulfonyl chlorides from different starting materials. princeton.edu
Table 1: Comparison of Selected Methods for Benzenesulfonyl Chloride Synthesis
| Method | Reagents | Key Intermediate | Advantages | Disadvantages |
| Aromatic Sulfonation | Fuming H₂SO₄ (Oleum) | Benzenesulfonic acid | Uses basic, inexpensive reagents. wikipedia.org | Can be harsh; reversibility requires specific conditions. chemistrysteps.com |
| Chlorosulfonylation | Chlorosulfonic acid (HSO₃Cl) | Benzenesulfonyl chloride | Direct, one-step process. | Reagent is highly reactive and corrosive. |
| Sandmeyer-type Reaction | Aniline, NaNO₂, HCl, SO₂, CuCl₂ | Diazonium salt | Wide substrate scope for substituted anilines. researchgate.net | Diazonium intermediates can be unstable. researchgate.net |
| Decarboxylative Sulfonylation | Carboxylic acid, SO₂, Cu catalyst | Aryl radical | Uses readily available carboxylic acids; mild conditions. acs.org | Requires specific catalytic systems. |
The formation of the sulfonamide S-N bond is most classically achieved by the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. cbijournal.comresearchgate.net This remains the most common and robust method for synthesizing a wide array of sulfonamides. cbijournal.com
Recent advancements have provided alternative strategies that bypass the need for sulfonyl chlorides:
From Sulfonic Acids: Sulfonic acids or their salts can be converted directly to sulfonamides under microwave irradiation, often proceeding through an in-situ generated sulfonyl chloride intermediate. organic-chemistry.org
From Thiols: Thiols can be oxidized in situ to form a reactive sulfonyl species that is immediately trapped by an amine. organic-chemistry.org A common method involves oxidation with reagents like N-chlorosuccinimide (NCS). organic-chemistry.org
Catalytic Couplings: Modern synthetic chemistry has introduced various catalytic methods, including indium-catalyzed sulfonylation of amines and copper-catalyzed multicomponent reactions, to form the S-N bond under milder conditions with broader functional group tolerance. organic-chemistry.orgresearchgate.net
Introduction of the Cycloheptyl Moiety
For the synthesis of N-cycloheptyl-3-fluorobenzenesulfonamide, the cycloheptyl group can be introduced either by building from cycloheptylamine (B1194755) or by forming the C-N bond through reductive amination.
Three primary strategies exist for attaching the cycloheptyl group:
Amination with Cycloheptylamine: The most direct and common method involves the reaction of 3-fluorobenzenesulfonyl chloride with cycloheptylamine. chemicalbook.comcymitquimica.com Cycloheptylamine is a commercially available primary amine that acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride to form the desired sulfonamide. cymitquimica.comacs.org
Reductive Amination: This powerful one-pot method involves reacting a ketone (cycloheptanone) with a primary sulfonamide (3-fluorobenzenesulfonamide) in the presence of a reducing agent. wikipedia.org The reaction first forms an intermediate imine (or enamine), which is then reduced to the secondary amine linkage. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride, which are mild enough not to reduce the starting ketone. masterorganicchemistry.comorganic-chemistry.org
N-Alkylation of a Sulfonamide: An existing 3-fluorobenzenesulfonamide (B74729) can be alkylated on the nitrogen atom using a cycloheptyl halide (e.g., bromocycloheptane) or cycloheptanol. This reaction often requires a base to deprotonate the sulfonamide nitrogen, making it more nucleophilic. organic-chemistry.org Catalytic methods using ruthenium or manganese complexes have also been developed to facilitate the N-alkylation of sulfonamides with alcohols. organic-chemistry.org
Table 2: Comparison of Strategies for Introducing the Cycloheptyl Moiety
| Strategy | Precursors | Key Features |
| Amination | 3-Fluorobenzenesulfonyl chloride + Cycloheptylamine | Direct, robust, and relies on commercially available precursors. chemicalbook.com |
| Reductive Amination | 3-Fluorobenzenesulfonamide + Cycloheptanone | One-pot procedure; avoids handling of potentially reactive sulfonyl chlorides directly with the final amine. wikipedia.org |
| N-Alkylation | 3-Fluorobenzenesulfonamide + Cycloheptyl halide/alcohol | Useful if the primary sulfonamide is the more accessible precursor; may require catalysts. organic-chemistry.org |
While this compound itself is achiral, analogues containing chiral centers can be synthesized using stereoselective methods. Asymmetric reductive amination is a key technology for achieving this. nih.gov This process enables the conversion of prochiral ketones into chiral amines with high enantiomeric excess. nih.govresearchgate.net
In this context, a prochiral ketone could be reacted with a sulfonamide in the presence of a chiral catalyst. Nickel-catalyzed systems, in particular, have proven effective for the asymmetric reductive amination of ketones with poorly nucleophilic sulfonamides. nih.govresearchgate.net Using a chiral phosphine (B1218219) ligand in conjunction with a nickel catalyst and a suitable hydrogen source (like formic acid), it is possible to generate a chiral sulfonamide product with high stereoselectivity. nih.govresearchgate.net This methodology would be critical for producing enantiomerically pure analogues of the title compound where the cycloheptyl ring is substituted, creating a stereocenter.
Regioselective Fluorination of the Benzenesulfonamide Ring
Achieving the specific 3-fluoro substitution pattern on the benzenesulfonamide ring is critical. This can be accomplished either by starting with a pre-fluorinated precursor or by performing a regioselective fluorination reaction on an existing aromatic ring.
The most practical and widespread approach is to begin the synthesis with a commercially available, correctly substituted starting material. In this case, 3-fluorobenzenesulfonyl chloride is the ideal precursor, as it already contains the fluorine atom and the sulfonyl chloride group in the desired 1,3-relationship.
Alternatively, if starting from an unfluorinated benzene derivative, several methods can be employed to introduce fluorine at the meta-position:
The Balz-Schiemann Reaction: This is a classic method for introducing a fluorine atom onto an aromatic ring. wikipedia.orgjk-sci.com The process starts with an aromatic amine (e.g., 3-aminobenzenesulfonic acid), which is converted to a diazonium salt using nitrous acid. researchgate.net This diazonium salt is then treated with a fluorinating agent like tetrafluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆) to form a diazonium tetrafluoroborate (B81430) or hexafluorophosphate (B91526) salt. wikipedia.org Thermal decomposition of this isolated salt then yields the desired aryl fluoride (B91410), releasing nitrogen gas and boron trifluoride. jk-sci.comnumberanalytics.com The starting position of the amino group dictates the final position of the fluorine atom, making this a highly regioselective method. researchgate.net
Modern Catalytic Fluorination: Recent years have seen the development of metal-catalyzed methods for C-F bond formation. One prominent strategy involves the fluorination of arylboronic acids or their derivatives. harvard.eduacs.orgorganic-chemistry.org For example, a 3-substituted arylboronic acid can be converted to the 3-fluoro derivative using palladium or silver catalysts in the presence of an electrophilic fluorine source like Selectfluor. harvard.edunih.gov While powerful, the regioselectivity depends entirely on the initial position of the boronic acid group. organic-chemistry.org
Utilization of Electrophilic N-F Fluorinating Agents (e.g., N-Fluorobenzenesulfonimide derivatives)
Electrophilic N-F fluorinating agents are pivotal in modern organofluorine chemistry for the introduction of fluorine atoms onto various organic scaffolds. mpg.denih.gov Among these, N-Fluorobenzenesulfonimide (NFSI) is a prominent, commercially available, and versatile reagent. rsc.org It is a stable, crystalline solid that serves as a source of "F+" for the fluorination of a wide range of nucleophiles, including carbanions, enolates, and electron-rich aromatic and heteroaromatic systems. organic-chemistry.orgnih.gov
NFSI and its derivatives are particularly useful for the direct fluorination of C-H bonds under various catalytic conditions. rsc.org While direct fluorination of an existing N-cycloheptylbenzenesulfonamide on the aromatic ring could be a potential route, the regioselectivity might be challenging to control without a directing group. More commonly, NFSI is employed in the fluorination of pre-functionalized substrates. For example, an aryl Grignard or aryllithium reagent derived from a bromo-substituted N-cycloheptylbenzenesulfonamide could be quenched with NFSI to introduce the fluorine atom.
The reactivity of NFSI can be modulated by the electronic properties of the substituents on its benzene rings. rsc.org This allows for the fine-tuning of its fluorinating power for specific applications. The general structure of NFSI is shown below:
Figure 2: Structure of N-Fluorobenzenesulfonimide (NFSI).
Table 1: Properties of N-Fluorobenzenesulfonimide (NFSI)
| Property | Value |
| Molecular Formula | C₁₂H₁₀FNO₄S₂ |
| Molecular Weight | 315.34 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 114-118 °C |
| Application | Electrophilic fluorinating agent |
Data sourced from commercial supplier information.
Late-Stage Functionalization Strategies for Fluorine Incorporation
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, as it allows for the introduction of functional groups, such as fluorine, into complex molecules at a late step in the synthetic sequence. nih.govnih.gov This approach avoids the need to carry fluorine-containing building blocks through lengthy synthetic routes, which can sometimes be problematic due to the unique reactivity conferred by fluorine.
For the synthesis of this compound, an LSF approach could involve the preparation of a suitable N-cycloheptylbenzenesulfonamide precursor, followed by the introduction of the fluorine atom onto the benzene ring. Several methods for late-stage fluorination have been developed:
From Aryl Halides: A common precursor for LSF is an aryl halide, such as an iodide or bromide. The conversion of an aryl halide to an aryl fluoride can be achieved through nucleophilic aromatic substitution (SNA_r) with a fluoride source, often facilitated by a transition metal catalyst, such as palladium or copper.
From Boronic Acids or Esters: Palladium-catalyzed fluorination of arylboronic acids or their esters with a nucleophilic fluoride source is another viable method.
C-H Activation/Fluorination: Direct C-H fluorination is a highly desirable but challenging transformation. Recent advances have seen the development of palladium-catalyzed methods for the direct fluorination of C-H bonds using electrophilic fluorinating reagents like NFSI. mpg.de The regioselectivity of such reactions can often be controlled by directing groups.
A conceptual LSF approach for this compound could start with N-cycloheptyl-3-bromobenzenesulfonamide, which can then be subjected to a fluorination reaction.
Modular Synthesis and Diversification of Sulfonamide Libraries
The sulfonamide moiety is a prevalent scaffold in medicinal chemistry, and the development of modular synthetic routes to access diverse libraries of sulfonamides is of significant interest. dtu.dk Modular synthesis allows for the rapid assembly of a wide range of analogs from a set of common building blocks, which is highly valuable for structure-activity relationship (SAR) studies.
For the synthesis of a library based on the this compound scaffold, a modular approach could involve:
Varying the Amine Component: Reacting 3-fluorobenzenesulfonyl chloride with a diverse panel of primary and secondary amines (including various cycloalkylamines, arylamines, and alkylamines) would generate a library of N-substituted 3-fluorobenzenesulfonamides.
Varying the Sulfonyl Chloride Component: A library of cycloheptylamines with different substituents could be reacted with a range of substituted benzenesulfonyl chlorides to explore the impact of modifications on both sides of the sulfonamide linkage.
Late-Stage Diversification: A common intermediate, such as N-cycloheptyl-3-aminobenzenesulfonamide, could be synthesized and then subjected to a variety of late-stage derivatization reactions at the amino group (e.g., acylation, alkylation, arylation) to create a diverse library of compounds.
Recent advancements in synthetic methodology, such as the use of sulfonyl fluorides activated by a Lewis acid like calcium triflimide, provide alternative and often milder conditions for sulfonamide synthesis, which can be amenable to high-throughput and library synthesis formats.
Molecular Design Principles and Structural Significance
Influence of Fluorine Substitution at the Meta-Position on the Benzenesulfonamide (B165840) Core
Simultaneously, the fluorine atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). csbsju.edu However, for halogens, the inductive effect typically outweighs the resonance effect. libretexts.org When the fluorine is at the meta-position, its resonance effect does not extend to the carbon atom bearing the sulfonyl group, nor to the ortho and para positions relative to it. Consequently, the meta-position is primarily influenced by the strong deactivating inductive effect. libretexts.orglibretexts.org This electronic modification makes the benzene (B151609) ring less reactive and directs incoming electrophiles to the ortho and para positions relative to the fluorine atom, and meta to the sulfonamide group.
| Electronic Effect | Description | Impact on Benzenesulfonamide Core |
| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to fluorine's high electronegativity. | Deactivates the aromatic ring, making it less nucleophilic. |
| Resonance Effect (+R) | Donation of lone pair electrons into the aromatic pi-system. | Weakly donates electron density, primarily to the ortho and para positions relative to the fluorine. |
Strategic Positioning of the Sulfonamide Linker within the Molecular Framework
The sulfonamide functional group (-SO₂NH-) serves as a critical linker, covalently connecting the cycloheptyl and the 3-fluorophenyl moieties. This linker is characterized by its structural rigidity. chemicalbook.com The sulfur atom in the sulfonamide group is tetrahedral, with bond angles around it being approximately 109.5°. The S-N bond length is typically around 1.6 Å, and the S=O bond lengths are in the range of 1.4-1.5 Å. The geometry around the sulfonamide nitrogen is generally trigonal planar or rapidly inverting trigonal pyramidal.
| Parameter | Typical Value | Significance |
| S-N Bond Length | ~1.6 Å | Defines the distance between the sulfonyl and amino parts. |
| S=O Bond Length | ~1.45 Å | Indicates a strong double bond character. |
| O-S-O Bond Angle | ~120° | Contributes to the tetrahedral geometry around sulfur. |
| C-S-N-C Torsion Angle | Varies | Determines the relative orientation of the substituents. |
Interplay of Substituents on Molecular Topology and Reactivity
The electronic nature of the molecule is dominated by the electron-withdrawing properties of both the 3-fluoro and the sulfonyl groups. This combined deactivation renders the aromatic ring significantly less reactive towards electrophilic substitution than benzene. mnstate.edu The directing effects of the substituents are also additive. The sulfonamide group is a meta-director, while the fluorine atom is an ortho, para-director. Therefore, any further electrophilic substitution on the benzene ring would be directed to the positions that are ortho or para to the fluorine and meta to the sulfonamide.
In essence, the molecular design of N-cycloheptyl-3-fluorobenzenesulfonamide results in a molecule with a distinct three-dimensional shape, characterized by a sterically demanding and flexible cycloalkyl group held at a defined, albeit somewhat flexible, orientation relative to a deactivated aromatic ring. This intricate interplay of steric and electronic factors is a fundamental determinant of its chemical behavior.
Structure Activity Relationship Sar Investigations of N Cycloheptyl 3 Fluorobenzenesulfonamide Derivatives
Methodologies for Comprehensive SAR Studies in Fluorinated Sulfonamides
The investigation of structure-activity relationships (SAR) for fluorinated sulfonamides like N-cycloheptyl-3-fluorobenzenesulfonamide involves a systematic approach to understand how specific structural features of a molecule contribute to its biological activity. pharmainfonepal.com These studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. pharmainfonepal.com
A typical SAR study begins with the synthesis of a series of analog compounds, where specific parts of the lead molecule are systematically modified. For this compound, this would involve altering the cycloheptyl ring, changing the position or number of fluorine atoms on the benzene (B151609) ring, or modifying the sulfonamide linker. pharmainfonepal.com Each of these analogs is then subjected to biological testing to measure its activity, which could be enzyme inhibition, receptor binding, or cellular effects. pharmainfonepal.com
Computational methods play a significant role in modern SAR studies. pharmainfonepal.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to build predictive models that correlate chemical structure with biological activity. Molecular docking and dynamics simulations provide insights into how these compounds might interact with their biological targets at a molecular level. pharmainfonepal.com These computational tools help in prioritizing the synthesis of compounds that are most likely to have improved activity.
A key aspect of SAR is the identification of "activity cliffs," which are small changes in molecular structure that lead to a significant change in biological activity. pharmainfonepal.com Analyzing these cliffs provides valuable information about the critical interaction points between the molecule and its target. Furthermore, early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is integrated into SAR studies to ensure that the optimized compounds have suitable pharmacokinetic profiles. pharmainfonepal.com
Impact of Cycloalkyl Substituents on Biological and Biochemical Activity
The N-cycloalkyl substituent, in this case, a cycloheptyl group, plays a crucial role in defining the physicochemical properties and biological activity of benzenesulfonamide (B165840) derivatives. The size and conformation of the cycloalkyl ring can significantly influence how the molecule fits into the binding pocket of its biological target.
SAR studies often involve synthesizing a series of derivatives with different cycloalkyl ring sizes to probe the spatial requirements of the binding site. The table below illustrates a hypothetical SAR study on the effect of the N-cycloalkyl group on inhibitory activity.
| Compound | N-Substituent | Ring Size | Hypothetical IC₅₀ (nM) |
| 1 | Cyclopentyl | 5 | 150 |
| 2 | Cyclohexyl | 6 | 75 |
| 3 | This compound | 7 | 50 |
| 4 | Cyclooctyl | 8 | 200 |
This interactive table demonstrates that a cycloheptyl ring provides an optimal fit in this hypothetical series, suggesting that the binding pocket has a specific size and shape preference.
Influence of Fluoro-Substitution Pattern on Sulfonamide Activity
The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. The 3-fluoro substituent on the benzenesulfonamide core of this compound has a profound impact on its electronic properties, metabolic stability, and binding affinity.
Fluorine is highly electronegative and acts as a strong electron-withdrawing group. This can alter the acidity (pKa) of the sulfonamide NH group, which is often crucial for binding to the target protein. sdu.dk The pKa of the sulfonamide can influence its ionization state at physiological pH, thereby affecting its interaction with amino acid residues in the binding site.
The position of the fluorine atom on the aromatic ring is critical. Substitution at the meta-position (3-position) can influence the electronic distribution of the entire ring and the sulfonamide linker. SAR studies often explore the effects of moving the fluorine to the ortho- or para-positions, or introducing multiple fluorine atoms. For instance, in some series of arylsulfonamides, a fluorine atom at the 2 or 3-position was found to improve enzyme inhibitory activity, while substitution at the 4-position led to a reduction in potency.
Furthermore, the carbon-fluorine bond is very strong, which can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved pharmacokinetic properties, such as a longer half-life.
The following table illustrates a hypothetical SAR for different fluoro-substitution patterns.
| Compound | Fluoro-Substitution | Hypothetical IC₅₀ (nM) |
| 5 | None | 300 |
| 6 | 2-Fluoro | 120 |
| 7 | This compound | 50 |
| 8 | 4-Fluoro | 180 |
| 9 | 3,5-Difluoro | 70 |
This interactive table suggests that the 3-fluoro substitution is optimal for activity in this hypothetical series, highlighting the specific electronic and steric contributions of fluorine at this position.
Contributions of the Sulfonamide Linker to Molecular Recognition and Specificity
The sulfonamide group (-SO₂NH-) is a key structural feature that acts as a versatile linker and a critical pharmacophore in many biologically active molecules. In this compound, this linker plays a pivotal role in molecular recognition and specificity through its ability to form hydrogen bonds.
The sulfonamide moiety can act as both a hydrogen bond donor (the NH group) and a hydrogen bond acceptor (the oxygen atoms). These interactions are often essential for anchoring the molecule within the binding site of a protein. For example, in many enzyme inhibitors, the sulfonamide group forms key hydrogen bonds with backbone or side-chain residues of the enzyme.
The geometry of the sulfonamide linker is also important. It holds the aryl and cycloalkyl groups in a specific spatial orientation, which is crucial for fitting into the binding pocket. The sulfonamide linker is not merely a passive connector; it actively participates in the binding event.
In some applications, such as in drug conjugates, sulfonamide-containing linkers are designed to be cleavable under specific conditions to release a therapeutic agent. While the sulfonamide in this compound is likely stable, this highlights the versatility of this functional group in drug design.
Rational Design of Derivatives based on SAR Insights for Optimized Performance
The insights gained from SAR studies on this compound and related analogs provide a roadmap for the rational design of new derivatives with optimized performance. The goal is to enhance potency, selectivity, and pharmacokinetic properties.
Based on the SAR discussed, several strategies can be employed:
Modification of the Cycloalkyl Group: If the binding pocket can accommodate larger groups, extending the cycloalkyl ring or adding substituents to it could lead to additional favorable interactions. Conversely, if a smaller group is preferred, derivatives with cyclopentyl or cyclohexyl rings could be synthesized.
Exploration of Fluoro-Substitution Patterns: Synthesizing analogs with fluorine at different positions or with multiple fluorine atoms can fine-tune the electronic properties and metabolic stability. For example, if the 3-fluoro analog is highly active, exploring 3,5-difluoro or 3-chloro-5-fluoro analogs might further enhance activity.
Substitution on the Benzene Ring: Introducing other small substituents, such as methyl or cyano groups, at different positions on the benzene ring could probe for additional binding interactions.
Modification of the Sulfonamide Linker: While often critical for activity, minor modifications such as N-methylation of the sulfonamide could be explored to alter its hydrogen bonding capacity and lipophilicity, although this might also abolish activity if the NH is essential for binding.
The rational design process is iterative. New designs are conceived based on existing SAR data, synthesized, and then tested. The new data is then used to refine the SAR models, leading to the next generation of improved compounds. This cycle of design, synthesis, and testing is at the heart of modern drug discovery. nih.gov
Biochemical Mechanisms and Target Interactions
Enzyme Inhibition Studies of Fluorinated Sulfonamide Analogues
Fluorinated sulfonamides are a well-established class of inhibitors for several enzyme families, most notably the metalloenzymes known as carbonic anhydrases (CAs). The introduction of fluorine atoms to the benzenesulfonamide (B165840) scaffold can significantly alter the electronic properties of the molecule, often leading to enhanced binding affinities and altered selectivity profiles.
The primary mechanism by which benzenesulfonamides inhibit metalloenzymes like carbonic anhydrase involves the coordination of the sulfonamide group to the catalytic metal ion in the enzyme's active site. In the case of carbonic anhydrases, this is a zinc ion (Zn²⁺). The sulfonamide moiety (—SO₂NH₂) of the inhibitor displaces a water molecule or hydroxide (B78521) ion coordinated to the zinc ion, effectively blocking the enzyme's catalytic activity. nih.govnih.gov The nitrogen atom of the deprotonated sulfonamide group typically acts as the fourth ligand to the zinc ion, forming a stable tetrahedral geometry. nih.gov
Studies on fluorinated benzenesulfonamides have shown that the fluorine substituents can influence the acidity of the sulfonamide proton, which can in turn affect the binding affinity. nih.gov The electron-withdrawing nature of fluorine can enhance the acidity, facilitating deprotonation and subsequent coordination to the zinc ion.
The interaction of sulfonamides with carbonic anhydrase is a classic example of non-covalent, reversible inhibition. Although a coordinate bond is formed between the sulfonamide and the zinc ion, this interaction is reversible, and the inhibitor can dissociate from the enzyme.
In the broader context of enzyme inhibition, both covalent and non-covalent strategies are employed in drug design. Non-covalent inhibitors, like the sulfonamides targeting CAs, typically bind to the active site through a combination of electrostatic interactions, hydrogen bonds, and hydrophobic interactions. Covalent inhibitors, on the other hand, form a stable, covalent bond with a reactive amino acid residue in or near the active site, leading to irreversible or slowly reversible inhibition. While N-cycloheptyl-3-fluorobenzenesulfonamide itself is expected to act as a non-covalent inhibitor of carbonic anhydrase, the principles of covalent inhibition are a key area of research in drug discovery.
Humans have 15 known isoforms of carbonic anhydrase, which are expressed in different tissues and have distinct physiological roles. A significant challenge in the development of CA inhibitors is achieving selectivity for a specific isoform to minimize off-target effects. nih.gov The substitution pattern on the benzenesulfonamide ring plays a crucial role in determining isoform selectivity. nih.gov
For instance, studies on substituted trifluorobenzenesulfonamides have demonstrated that the position of substituents can lead to high selectivity for certain CA isoforms. Some 2,4-substituted-3,5,6-trifluorobenzenesulfonamides are effective and selective inhibitors of CA XIII over the ubiquitous CA I and CA II isoforms. nih.gov Similarly, 3,4-disubstituted-2,5,6-trifluorobenzenesulfonamides have been shown to be potent, nanomolar inhibitors of CA II, CA VII, and the tumor-associated CA IX and CA XII. nih.gov The cycloheptyl group of this compound would extend into a hydrophobic pocket within the active site, and its size and shape would be a key determinant of its selectivity profile across the various CA isoforms.
Table 1: Illustrative Inhibition Data for Analagous Fluorinated Benzenesulfonamides against Various Human Carbonic Anhydrase Isoforms This table presents representative inhibition constants (Ki) for compounds structurally related to this compound to demonstrate the impact of substitution patterns on potency and selectivity. The data is sourced from studies on various fluorinated benzenesulfonamide derivatives.
| Compound Analogue | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 4-(3-Fluorophenyl)-benzenesulfonamide | 250 | 15 | 3.2 | 5.8 | nih.gov |
| 4-(4-Fluorophenyl)-benzenesulfonamide | 110 | 12 | 4.5 | 7.2 | nih.gov |
| 2,3,5,6-Tetrafluoro-4-aminobenzenesulfonamide | 780 | 120 | 25 | 45 | nih.gov |
| 3-Fluoro-4-hydrazinocarbonylbenzenesulfonamide | 50 | 8.9 | 2.1 | 4.3 | mdpi.com |
Molecular Recognition and Binding Mode Analysis within Biological Macromolecules
The precise way in which an inhibitor fits into the active site of an enzyme is defined by a combination of molecular interactions. X-ray crystallography and molecular modeling studies of benzenesulfonamide inhibitors bound to carbonic anhydrases have provided detailed insights into these interactions. nih.govnih.gov
The active site of carbonic anhydrase is characterized by a conical cleft, with the catalytic zinc ion located at the bottom. The entrance to this cleft is lined with both hydrophilic and hydrophobic amino acid residues. The benzenesulfonamide portion of the inhibitor typically engages in interactions deeper within the active site, while the N-substituent extends towards the more variable regions at the entrance.
The cycloheptyl group of this compound is a large, non-polar moiety that would be expected to occupy a significant hydrophobic pocket within the enzyme's active site. The hydrophobic effect, which drives the association of non-polar groups to minimize their contact with water, is a major contributor to the binding energy of many protein-ligand interactions. nih.govlu.se In a study of inhibitors for lysyl-tRNA synthetase, increasing the size of a cycloalkyl group from cyclopentyl to cycloheptyl led to a 20-fold improvement in potency, attributed to the larger group more effectively filling a sizable hydrophobic pocket and displacing water molecules. acs.org This suggests that the cycloheptyl group in this compound would likely contribute significantly to its binding affinity for target enzymes with accommodating hydrophobic pockets.
Beyond the coordination to the zinc ion, hydrogen bonds play a critical role in anchoring the sulfonamide inhibitor within the active site. A highly conserved hydrogen bond is typically formed between one of the sulfonyl oxygen atoms and the backbone amide of the amino acid residue Threonine 199 (in CA II). nih.gov This interaction helps to properly orient the sulfonamide group for optimal coordination with the zinc ion.
π-Interactions and Halogen Bonding Contributions
Detailed studies on the contribution of π-interactions and halogen bonding to the binding affinity and selectivity of this compound are not available in the current scientific literature. The presence of a fluorobenzene (B45895) ring suggests the potential for such interactions, which are known to be significant in drug-receptor binding. The fluorine atom can act as a halogen bond donor, and the aromatic ring can participate in π-stacking or other π-related interactions. However, the extent and nature of these contributions for this specific molecule have not been experimentally determined.
Potential for Allosteric Modulation by Sulfonamide Compounds
While there is no direct evidence of this compound acting as an allosteric modulator, the broader class of sulfonamide compounds has been shown to exhibit such properties on various receptors. Allosteric modulators bind to a site on a receptor distinct from the primary (orthosteric) site, thereby altering the receptor's response to its endogenous ligand.
For example, research has demonstrated that certain tricyclic sulfonamides can act as positive allosteric modulators (PAMs) of glycine (B1666218) receptors (GlyRs), which are targets for potential pain therapies. One such compound, AM-1488, has been identified as a potent PAM for several GlyR subtypes. Similarly, another class of sulfonamides, the 2-sulfonamidebenzamides, has been investigated as allosteric modulators of the Mas-related G-protein coupled receptor X1 (MrgX1), another target for pain management.
These findings highlight the potential of the sulfonamide scaffold in the design of allosteric modulators. However, the specific substitutions on the sulfonamide core are critical determinants of activity and selectivity. The unique combination of a cycloheptyl group and a 3-fluorophenyl ring in this compound means that its potential for allosteric modulation cannot be directly inferred from studies on other sulfonamide derivatives and would require specific investigation.
Computational and Theoretical Studies in N Cycloheptyl 3 Fluorobenzenesulfonamide Research
Quantum Mechanical Investigations (e.g., DFT Calculations)
Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in providing a detailed understanding of the electronic structure and reactivity of N-cycloheptyl-3-fluorobenzenesulfonamide at the atomic level. researchgate.net DFT calculations can determine the most energetically favorable three-dimensional arrangement of atoms, offering crucial insights into the molecule's conformation and stability. researchgate.net
Elucidation of Reaction Mechanisms and Transition States in Synthesis
The synthesis of this compound, like other sulfonamides, involves key chemical transformations. DFT calculations are instrumental in mapping out the energetic landscape of these reactions. By calculating the energies of reactants, products, and, most importantly, the high-energy transition states, researchers can elucidate the step-by-step mechanism of its formation. This allows for the identification of the rate-determining step and can help in optimizing reaction conditions such as temperature, catalyst, and solvent to improve yield and purity.
For instance, in the reaction between 3-fluorobenzenesulfonyl chloride and cycloheptylamine (B1194755), DFT could be used to model the nucleophilic attack of the amine on the sulfonyl chloride. The calculations would reveal the geometry of the transition state and the associated energy barrier, providing a quantitative measure of the reaction's feasibility.
Table 1: Hypothetical DFT-Calculated Energy Profile for a Key Step in the Synthesis of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (3-fluorobenzenesulfonyl chloride + cycloheptylamine) | 0.0 |
| Transition State | +15.2 |
| Product (this compound) | -5.8 |
This table illustrates the type of data that would be generated from DFT calculations to analyze the reaction pathway.
Analysis of Electronic Structure and Molecular Reactivity
The electronic structure of a molecule is intrinsically linked to its chemical reactivity. nih.gov DFT calculations can provide a wealth of information about how electrons are distributed within this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and its susceptibility to electronic excitation. researchgate.net
Furthermore, the distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. nih.gov For this compound, an MEP map would likely show electron-rich regions (negative potential) around the oxygen atoms of the sulfonamide group and the fluorine atom, indicating sites prone to electrophilic attack. Conversely, electron-deficient regions (positive potential) would be expected around the hydrogen atom of the sulfonamide nitrogen and the hydrogen atoms of the cycloheptyl ring, highlighting potential sites for nucleophilic interaction. nih.gov
Molecular Docking and Dynamics Simulations
To understand the potential biological activity of this compound, researchers employ molecular docking and dynamics simulations. These computational techniques predict how the molecule might interact with a specific biological target, such as a protein or enzyme, which is often the first step in assessing its therapeutic potential. researchgate.netnih.gov
Prediction of Ligand-Target Binding Poses and Affinities
Molecular docking is a computational method that predicts the preferred orientation (the "pose") of a molecule when bound to a target protein. researchgate.net For this compound, this would involve computationally placing the molecule into the binding site of a relevant protein target. The docking algorithm then samples a vast number of possible orientations and conformations, scoring them based on how well they fit and interact with the binding site. The resulting poses provide a static snapshot of the potential binding mode.
The scoring functions also provide an estimate of the binding affinity, often expressed as a binding energy or an inhibitory constant (Ki). This allows for the ranking of different compounds and can help prioritize which molecules are more likely to be active and should be synthesized for experimental testing.
Characterization of Intermolecular Interactions at the Binding Site
While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov An MD simulation of this compound bound to a target protein would simulate the movements and interactions of every atom in the system over a period of nanoseconds or even microseconds.
This dynamic simulation allows for a detailed characterization of the key intermolecular interactions that stabilize the binding. These interactions can include:
Hydrogen bonds: For example, the sulfonamide group's N-H or O atoms could form hydrogen bonds with amino acid residues in the binding site.
Hydrophobic interactions: The cycloheptyl ring and the fluorinated benzene (B151609) ring would likely engage in hydrophobic interactions with nonpolar residues.
MD simulations can also reveal the role of water molecules in the binding site and assess the conformational stability of the protein upon ligand binding. nih.gov
Table 2: Illustrative Intermolecular Interactions for this compound in a Hypothetical Protein Binding Site
| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residue |
| Hydrogen Bond Donor | Sulfonamide N-H | Aspartate, Glutamate |
| Hydrogen Bond Acceptor | Sulfonamide O | Arginine, Lysine, Serine |
| Hydrophobic Interaction | Cycloheptyl Ring | Leucine, Isoleucine, Valine |
| Aromatic Interaction | Fluorobenzene (B45895) Ring | Phenylalanine, Tyrosine, Tryptophan |
This table provides examples of the types of interactions that would be analyzed from molecular docking and dynamics simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For a class of compounds including this compound, a QSAR model could be developed to predict their activity against a particular biological target. mdpi.com
The process involves several steps:
Data Collection: A dataset of structurally related sulfonamides with experimentally measured biological activities is compiled.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity (logP), and electronic properties.
Model Building: Statistical or machine learning methods are used to build a mathematical model that correlates the descriptors with the observed biological activity. mdpi.com
Model Validation: The predictive power of the model is rigorously tested using an external set of compounds not used in the model-building process.
Once a validated QSAR model is established, it can be used to predict the biological activity of new, untested compounds like this compound. This allows researchers to virtually screen large libraries of potential drug candidates and prioritize the most promising ones for synthesis and experimental evaluation, thereby accelerating the drug discovery process. mdpi.com
Based on a thorough review of available scientific literature, there is no specific, publicly accessible research detailing the application of in silico approaches for the lead identification and optimization of the compound this compound. Detailed computational studies, including molecular docking, virtual screening, or QSAR analyses, focusing explicitly on this molecule have not been published in retrievable scholarly articles or patents.
Therefore, it is not possible to provide an article with detailed research findings and data tables on this specific topic as the primary data does not exist in the public domain.
To fulfill a request on this subject, published research containing the following would be necessary:
Molecular Docking Studies: Reports detailing the binding mode and affinity of this compound to a specific biological target.
Virtual Screening Campaigns: Research showing how this compound was identified from a larger library of molecules using computational methods.
Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) Studies: Data correlating structural modifications of the this compound scaffold with changes in biological activity, derived from computational models.
Without such foundational research, any generated content would be hypothetical and would not adhere to the required standards of scientific accuracy and source-based reporting.
Advanced Research Applications and Methodological Contributions
N-Cycloheptyl-3-Fluorobenzenesulfonamide as a Chemical Probe for Biological Target Validation
The validation of biological targets is a critical step in the drug discovery process, confirming the role of a specific biomolecule (like an enzyme or receptor) in a disease pathway. nih.gov A high-quality chemical probe—a small molecule that selectively interacts with a target—is an essential tool for this purpose. nih.gov While specific studies validating this compound as a chemical probe are not detailed in the available literature, its structural characteristics are pertinent to the principles of probe development.
A molecule's suitability as a chemical probe is judged by several criteria, including potency, selectivity, and cell permeability. nih.gov The development of a compound like this compound for such a role would involve rigorous testing to establish its specific biological interactions and its mechanism of action at the molecular level. The sulfonamide group is a well-established pharmacophore, and the inclusion of a fluorine atom can modulate properties like metabolic stability and binding affinity, which are desirable in a chemical probe.
Table 1: Key Characteristics for an Ideal Chemical Probe
| Characteristic | Description | Relevance to Target Validation |
|---|---|---|
| Potency | The concentration of the compound required to produce a specific biological effect, typically measured as IC₅₀ or EC₅₀. | High potency ensures that the observed biological effects are due to interaction with the intended target and not off-target activities at high concentrations. |
| Selectivity | The ability of the probe to interact with the intended target over other potential targets in a complex biological system. | High selectivity is crucial to confidently link the probe's phenotypic effects to the modulation of a single, specific target. nih.gov |
| Cell Permeability | The capacity of the compound to cross the cell membrane to reach intracellular targets. | This is essential for studying targets located within the cell. nih.gov |
| Structure-Activity Relationship (SAR) | A clear correlation between the chemical structure of the probe and its biological activity. | A well-defined SAR, supported by data from related inactive compounds, strengthens the evidence that the observed effects are target-specific. nih.gov |
| Chemical Stability | The compound must be stable enough in biological media to perform its function without decomposing into other reactive species. | Ensures that the intended molecule is responsible for the biological effect. |
Development of this compound as a Lead Compound for Further Optimization
In drug discovery, a "lead compound" is a chemical starting point that has some desired biological activity but may have suboptimal properties (e.g., potency, selectivity, or pharmacokinetics) that require modification. The process of chemically modifying a lead compound to improve these characteristics is known as lead optimization. This compound possesses features that make it a candidate for such a process.
The sulfonamide core is a privileged structure found in numerous therapeutic agents. The 3-fluoro substituent on the phenyl ring and the cycloheptyl group attached to the sulfonamide nitrogen are key sites for chemical modification. Alterations at these positions can systematically tune the compound's properties to enhance its interaction with a biological target. For instance, the size and nature of the N-alkyl substituent can significantly impact binding affinity and selectivity, while modifications to the aromatic ring can influence electronic properties and metabolic stability.
Table 2: Potential Optimization Strategies for a Sulfonamide Lead Compound
| Structural Moiety | Potential Modification | Desired Outcome |
|---|---|---|
| N-Alkyl Group (Cycloheptyl) | Vary ring size (e.g., cyclopentyl, cyclohexyl); introduce heteroatoms (e.g., piperidinyl); add functional groups. | Improve binding affinity, selectivity, and solubility. |
| Aromatic Ring | Change position of the fluorine atom; introduce additional substituents (e.g., -Cl, -CH₃, -CF₃). | Modulate electronic properties, enhance metabolic stability, and explore new binding interactions. |
| Sulfonamide Linker | Replace with bioisosteres like a reverse sulfonamide or sulfoximine (B86345). | Alter hydrogen bonding capabilities, improve cell permeability, and modify the three-dimensional shape. rsc.org |
Innovative Spectroscopic and Spectrometric Characterization Techniques in Sulfonamide Chemistry
The precise structural elucidation and analysis of sulfonamides rely on a suite of advanced analytical techniques. Modern spectroscopic and spectrometric methods provide detailed insights into the molecular structure, purity, and behavior of these compounds. researchgate.netnih.gov
Infrared (IR) spectroscopy is fundamental for identifying the characteristic functional groups, particularly the S=O stretches of the sulfonyl group and the N-H bond of the sulfonamide. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is indispensable for mapping the complete atomic framework of fluorinated sulfonamides.
For separating complex mixtures and identifying components, supercritical fluid chromatography (SFC) has emerged as a powerful technique for sulfonamide analysis. nih.gov When coupled with mass spectrometry (SFC-MS), it allows for the sensitive detection and identification of compounds even in complex matrices like biological extracts. nih.gov X-ray crystallography provides the definitive solid-state structure, confirming stereochemistry and intermolecular interactions. acs.org
Table 3: Spectroscopic and Spectrometric Techniques in Sulfonamide Characterization
| Technique | Information Provided | Application in Sulfonamide Chemistry |
|---|---|---|
| Infrared (IR) Spectroscopy | Identifies functional groups (e.g., S=O, N-H, C-F). | Confirms the presence of the core sulfonamide moiety. researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information about the carbon-hydrogen framework and the chemical environment of fluorine atoms. | Elucidates the precise molecular structure of this compound. researchgate.net |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | Confirms molecular formula and aids in structural identification. nih.gov |
| Supercritical Fluid Chromatography (SFC) | Separates components of a mixture with high efficiency and speed. | Used for the purification and analysis of sulfonamide libraries. nih.gov |
| X-Ray Crystallography | Determines the exact three-dimensional arrangement of atoms in a solid crystal. | Provides unambiguous proof of structure and reveals packing and intermolecular forces. acs.org |
| UV-Visible Spectroscopy | Analyzes electronic transitions within the molecule. | Characterizes the chromophoric aromatic system of the benzenesulfonamide (B165840) core. researchgate.netacs.org |
Applications of Radical Reactions and Electrochemistry in Fluorinated Sulfonamide Synthesis
The synthesis of fluorinated sulfonamides and related structures has been significantly advanced by the application of modern synthetic methods, including radical reactions and electrochemistry. rsc.orgacs.org These techniques offer alternative pathways that can be more efficient, milder, and more sustainable than traditional methods.
Electrochemical synthesis provides a powerful approach to forming key bonds in sulfonamide chemistry. nih.gov For instance, the anodic oxidation of sulfenamides has been developed as a direct and mild method to produce N-protected sulfonimidoyl fluorides, which are valuable building blocks. acs.orgnih.gov This electro-oxidative strategy avoids harsh reagents and allows for the straightforward synthesis of a diverse array of these important sulfur(VI) compounds. acs.org Similarly, electrochemical methods can achieve the oxidative coupling of thiols and amines to form the sulfonamide bond directly. nih.gov The Simons process is a classic industrial electrochemical fluorination method used to produce perfluorinated compounds, including sulfonyl fluorides, by electrolysis in hydrogen fluoride (B91410). youtube.com
Radical chemistry also offers unique pathways for the synthesis and functionalization of fluorinated sulfur compounds. Photoredox catalysis can initiate radical processes under visible light. For example, N-chloro substituted sulfoximines can undergo photoinduced single-electron transfer to generate N-sulfoximidoyl radicals, which then add to alkenes to form new C-N bonds, providing access to complex fluorinated products. rsc.org The generation of radicals from fluorinated sulfinates has also been shown to be a viable strategy for introducing fluorinated alkyl groups into organic molecules. nih.gov These radical-based methods are distinguished by their high functional group tolerance and ability to create complex molecules under mild conditions.
Table 4: Modern Synthetic Methods for Fluorinated Sulfur Compounds
| Method | Type | Description | Key Advantages |
|---|---|---|---|
| Anodic Oxidation | Electrochemical | Direct conversion of S(II) sulfenamides to S(VI) sulfonimidoyl fluorides using an electric current. acs.org | Mild conditions, avoids harsh chemical oxidants, good functional group tolerance. nih.gov |
| Oxidative Coupling | Electrochemical | Formation of sulfonamides through the electrochemical oxidative coupling of amines and thiols. | Direct C-S and S-N bond formation in one process. nih.gov |
| Simons Process | Electrochemical | Electrolysis of an organic substrate in anhydrous hydrogen fluoride to produce perfluorinated compounds. | Industrial-scale method for producing highly stable sulfonyl fluorides. youtube.com |
| Photoredox Catalysis | Radical Reaction | Use of visible light to generate N-centered radicals from sulfoximine precursors for addition to alkenes. rsc.org | Metal-free, utilizes visible light, operates under mild conditions. |
| EDA Complex Formation | Radical Reaction | Formation of an electron donor-acceptor (EDA) complex between fluorinated sulfinates and iminium ions to generate alkyl radicals. nih.gov | Enables stereocontrolled light-driven reactions. nih.gov |
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Targets for Fluorinated Sulfonamides
The sulfonamide scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov This versatility stems from its ability to act as a transition-state analog and engage in key hydrogen bonding interactions. The introduction of fluorine can further modulate these interactions. tandfonline.com Future research on N-cycloheptyl-3-fluorobenzenesulfonamide should systematically explore its potential activity against a range of targets known to be modulated by this chemical class.
Historically, sulfonamides are famous for their antibacterial activity via inhibition of dihydropteroate (B1496061) synthase, but their therapeutic reach is far broader. nih.gov Novel sulfonamide derivatives have shown significant promise as anticancer, antiviral (including HIV), and antidiabetic agents. rsc.orgnih.govrsc.org For instance, certain sulfonamides act as potent activators of tumor pyruvate (B1213749) kinase M2 (PKM2), a critical enzyme in cancer metabolism, leading to apoptosis in lung cancer cells. rsc.org Others function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV by binding to a hydrophobic pocket in the enzyme. nih.gov The cycloheptyl group of this compound could enhance binding in such hydrophobic pockets.
A systematic screening of this compound against a panel of enzymes and receptors where sulfonamides have shown activity would be a logical first step. This could include carbonic anhydrases, proteases, kinases, and various G-protein coupled receptors. mdpi.com The unique combination of the bulky, flexible cycloheptyl ring and the electronegative fluorine atom may confer novel selectivity or potency profiles against these established target families.
| Potential Target Class | Example Target | Therapeutic Area | Relevance of Fluorinated Sulfonamides |
| Enzymes | Pyruvate Kinase M2 (PKM2) rsc.org | Oncology | Activation of PKM2 by novel sulfonamides has shown anti-lung cancer effects. rsc.org |
| HIV-1 Reverse Transcriptase nih.gov | Virology | Sulfonamide derivatives are established as potent non-nucleoside inhibitors. nih.gov | |
| α-Glucosidase rsc.org | Diabetes | Sulfonamides have demonstrated excellent inhibitory potential, comparable to existing drugs. rsc.org | |
| Carbonic Anhydrases | Various (Glaucoma, Epilepsy) | A classic target for sulfonamides; fluorine can modulate binding and cell permeability. | |
| Receptors | S1PR1 mdpi.com | Immunology, Oncology | Phenylalanine scaffolds with sulfonamide moieties have been developed as antagonists. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Fluorinated Sulfonamide Design and Optimization
The design and optimization of drug candidates is a complex, multi-parameter challenge that is increasingly being addressed by artificial intelligence (AI) and machine learning (ML). nih.govresearchgate.net These computational tools can accelerate the drug discovery process, reduce costs, and uncover novel molecular structures with desired properties. nih.gov For a molecule like this compound, AI/ML offers powerful future avenues for development.
Furthermore, predictive ML models are highly effective at modeling quantitative structure-activity relationships (QSAR). nih.gov Once initial biological activity data for this compound and a small set of related compounds are generated, ML algorithms can build models to predict the activity of virtual compounds. researchgate.netnih.gov This allows for the in silico screening of thousands of potential modifications—such as altering the cycloalkyl ring size, the position of the fluorine, or adding other substituents—to prioritize the most promising candidates for synthesis. This iterative process, known as the design-make-test-analyze (DMTA) cycle, can be significantly shortened and optimized using AI. researchgate.net
| AI/ML Approach | Application in Sulfonamide Design | Potential Benefit for this compound |
| Generative AI Models stanford.edu | Design of novel, synthesizable molecules from scratch. | Creation of new analogs with potentially superior properties that a human chemist might not conceive. |
| Predictive QSAR Models nih.gov | Predict biological activity based on chemical structure. | Rapidly prioritize modifications to the lead structure to enhance potency and selectivity before synthesis. |
| High-Throughput Virtual Screening nih.gov | Screen large virtual libraries of compounds against a biological target. | Identify other potential targets for the this compound scaffold. |
| ADMET Prediction researchgate.net | Forecast absorption, distribution, metabolism, excretion, and toxicity properties. | De-risk development by identifying potential liabilities early in the design phase. |
Development of More Sustainable and Efficient Synthetic Methodologies for this compound
The pharmaceutical industry is increasingly focused on "green chemistry" to reduce its environmental impact. nih.gov The synthesis of molecules like this compound provides an opportunity to develop and implement more sustainable chemical processes. The traditional synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine, a robust but often inefficient process that can use hazardous reagents and solvents.
Future research should focus on developing a greener synthesis route. This could involve several strategies:
Catalytic Methods: Exploring novel catalytic systems, such as those employing palladium or copper, could enable more efficient bond formation under milder conditions, reducing energy consumption and waste. acs.org
Alternative Solvents: Replacing traditional, hazardous solvents like dichloromethane (B109758) or dimethylformamide with greener alternatives is a key goal. Research into benign solvent systems, such as binary mixtures including dimethyl sulfoxide (B87167) and butyl acetate, has shown promise in peptide synthesis and could be adapted.
Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including improved safety, better heat and mass transfer, higher yields, and the potential for automation. Developing a flow-based synthesis for this compound would represent a significant advancement in manufacturing efficiency and sustainability.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and stoichiometric reagents.
The synthesis of the β-fluoro amine carbocycle of this compound could potentially be achieved through methods like a sequential aza-Henry reaction followed by ring-closing metathesis, which offers enantioselective control. acs.org Integrating such advanced, stereocontrolled reactions into a sustainable, scalable process will be a key challenge and a valuable research direction.
Contribution to Fundamental Understanding of Fluorine's Role in Medicinal Chemistry and Biological Systems
The strategic incorporation of fluorine is one of the most powerful tools in modern drug design. tandfonline.comnih.gov Approximately 20% of all commercialized pharmaceuticals contain fluorine. wikipedia.org The 3-fluoro substituent on the benzenesulfonamide (B165840) ring of the title compound is not merely an incidental feature; it is poised to have a profound impact on the molecule's properties. A detailed study of this compound and its non-fluorinated counterpart would provide valuable data to deepen our understanding of these effects.
Key properties influenced by fluorine include:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. nih.gov Placing a fluorine atom at a potential site of metabolism, such as the aromatic ring, can block this process, thereby increasing the drug's half-life and bioavailability. wikipedia.orgnih.gov
Binding Affinity: Fluorine can enhance binding to a protein target through various non-covalent interactions, including favorable dipole-dipole interactions and the formation of orthogonal multipolar bonds with backbone amides. tandfonline.com It can also alter the conformation of the molecule to better fit a binding pocket.
Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby acidic or basic groups, which can affect a compound's ionization state, solubility, and membrane permeability. nih.gov While fluorination often increases lipophilicity, its effect can be context-dependent. researchgate.net
By systematically synthesizing and evaluating this compound, researchers can generate precise data on how a single fluorine atom on the phenyl ring, in concert with a large cycloalkyl group, modulates these critical drug-like properties. Such studies contribute to the broader, rational design of future fluorinated medicines. nih.gov
Q & A
Basic Research Questions
Q. How can the synthesis of N-cycloheptyl-3-fluorobenzenesulfonamide be optimized for reproducibility in academic settings?
- Methodological Answer : Synthesis typically involves sulfonylation of 3-fluorobenzenesulfonyl chloride with cycloheptylamine under controlled conditions. Key variables include reaction temperature (0–5°C for exothermic control), solvent (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 amine-to-sulfonyl chloride). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reaction progress should be monitored by TLC (Rf ~0.4 in 3:1 hexane:EtOAc) and confirmed via H NMR (characteristic cycloheptyl multiplet at δ 3.5–3.8 ppm and aromatic fluorine coupling patterns) .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : NMR detects fluorine environments (δ −110 to −115 ppm for meta-F). and NMR identify cycloheptyl (e.g., δ 25–35 ppm for cycloheptyl carbons) and sulfonamide groups (δ 45–50 ppm for N-bound CH).
- X-ray crystallography : Resolves conformational flexibility in the cycloheptyl ring and sulfonamide geometry (see analogous structures in ).
- IR : Sulfonamide S=O stretches at 1150–1350 cm.
Q. How does the fluorinated aromatic ring influence solubility and stability in polar solvents?
- Methodological Answer : The electron-withdrawing fluorine atom increases polarity, enhancing solubility in aprotic polar solvents (e.g., DMSO, DMF) but reducing stability in protic solvents (e.g., water) due to hydrolysis risks. LogP values (estimated via computational tools like ChemAxon) range from 2.5–3.2, indicating moderate hydrophobicity. Stability studies (HPLC monitoring under varying pH/temperature) are recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies in IC values or binding affinities often arise from assay conditions (e.g., buffer pH, cell line variability). Standardization steps:
- Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays).
- Validate purity (>95% via HPLC) and confirm stereochemical consistency (if applicable) via chiral chromatography or crystallography .
Q. What strategies enable the study of structure-activity relationships (SAR) for sulfonamide derivatives targeting enzyme inhibition?
- Methodological Answer :
- Substituent variation : Replace cycloheptyl with cyclohexyl or adamantyl to assess steric effects.
- Fluorine positional isomers : Compare 2-, 3-, and 4-fluoro analogs for electronic effects on enzyme binding.
- Crystallographic docking : Use PDB structures (e.g., carbonic anhydrase II) to model interactions. Activity data should correlate with computational binding energies (AutoDock Vina) .
Q. What experimental approaches validate the regioselectivity of electrophilic substitution on the fluorinated aromatic ring?
- Methodological Answer :
- Directed ortho-metalation : Use LDA/TMP to direct functionalization, monitored by NMR shifts.
- Competition experiments : Compare reactivity with non-fluorinated analogs under identical conditions.
- DFT calculations : Predict charge distribution (Mulliken charges) to rationalize regioselectivity .
Q. How can computational modeling predict the conformational dynamics of the cycloheptyl group in solution?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate in explicit solvent (e.g., water, chloroform) using AMBER or GROMACS.
- NOESY NMR : Detect through-space interactions between cycloheptyl protons and aromatic protons to validate chair vs. boat conformations .
Q. What are the challenges in scaling up crystallographic studies for polymorph screening?
- Methodological Answer :
- High-throughput crystallization : Use microbatch or vapor diffusion methods with varied solvents (e.g., EtOAc/hexane vs. DMF/water).
- Synchrotron radiation : Resolve weak diffraction patterns from microcrystals.
- Compare with known sulfonamide polymorphs (e.g., CSD entries) to identify packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
